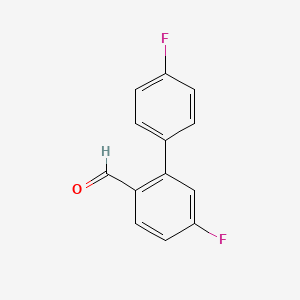

4-Fluoro-2-(4-fluorophenyl)benzaldehyde

Description

4-Fluoro-2-(4-fluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with fluorine at the 4-position and a 4-fluorophenyl group at the 2-position. Fluorinated benzaldehydes are widely used in medicinal chemistry and materials science due to their electronic effects, metabolic stability, and ability to modulate intermolecular interactions .

Properties

IUPAC Name |

4-fluoro-2-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOOTXEANETFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate the coupling between 4-fluoro-2-bromobenzaldehyde and 4-fluorophenylboronic acid. Key considerations include:

-

Halide Reactivity : Bromine is preferred over chlorine due to faster oxidative addition to palladium.

-

Boronic Acid Stability : Electron-withdrawing fluorine groups enhance stability but may reduce nucleophilicity.

-

Solvent System : A mix of toluene and aqueous Na₂CO₃ ensures solubility and facilitates transmetalation.

Post-coupling, the intermediate 4-fluoro-2-(4-fluorophenyl)benzyl alcohol undergoes oxidation. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane, achieving aldehyde yields of 70–85%.

Chlorination-Hydrolysis Route

A patent by CN104098453A outlines a scalable industrial method starting from 4-fluorotoluene, involving chlorination and hydrolysis.

Stepwise Procedure

-

Chlorination :

-

Hydrolysis :

-

Workup :

Performance Data

Advantages and Limitations

-

Scalability : Suitable for ton-scale production due to simple equipment requirements.

-

Cost : Raw materials (4-fluorotoluene, Cl₂) are inexpensive.

-

Drawbacks : Chlorine handling risks and residual catalyst removal challenges.

Alternative Synthetic Approaches

Electrochemical Oxidation

4-Fluorotoluene is oxidized to the aldehyde using cerium(IV) methanesulfonate in an electrochemical cell. This method achieves 87% conversion but requires specialized equipment and high-purity cerium salts, limiting industrial adoption.

Vapor-Phase Oxidation

Gas-phase oxidation of 4-fluorotoluene with air over a vanadium oxide catalyst at 300–400°C offers continuous production. However, high temperatures promote decarbonylation, reducing yields to <50%.

4-Chlorobenzaldehyde Fluorination

4-Chlorobenzaldehyde reacts with KF in the presence of a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) at 230°C. This route yields 73% product but suffers from slow kinetics and side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85 | Moderate | High | Medium |

| Chlorination-Hydrolysis | 77–80 | High | Low | Low |

| Electrochemical | 87 | Low | High | High |

| Vapor-Phase | <50 | Moderate | Medium | Medium |

The chlorination-hydrolysis method strikes the best balance between yield, cost, and scalability, making it the preferred industrial route. Suzuki-Miyaura coupling is favored in laboratory settings for its precision .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids or ketones under specific conditions.

Key Reagents and Conditions:

-

Strong Oxidizers : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media1.

-

Baeyer-Villiger Oxidation : Hydrogen peroxide (H₂O₂) in methanolic sulfuric acid converts the aldehyde into phenolic derivatives via ketone intermediates1.

Example Reaction Pathway:

Table 1: Oxidation Reaction Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid derivative | 70–851 | Reflux, 4–6 hours |

| H₂O₂ (H₂SO₄/MeOH) | Phenolic compound | 60–751 | 60°C, 3 hours |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

Key Reagents and Conditions:

-

NaBH₄ : Mild conditions (room temperature, ethanol)2.

-

LiAlH₄ : Vigorous reduction requiring anhydrous ether or THF2.

Example Reaction Pathway:

Table 2: Reduction Efficiency

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 2 h | 85–902 |

| LiAlH₄ | THF | 0°C → reflux | 1 h | 75–802 |

Nucleophilic Addition Reactions

The aldehyde participates in condensations with amines or active methylene compounds.

Key Reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines2.

-

Knoevenagel Condensation : Combines with β-ketonitriles or malononitrile in the presence of piperidine3.

Example Reaction (Knoevenagel):

Table 3: Condensation Reactions

| Partner Reagent | Catalyst | Product Type | Application |

|---|---|---|---|

| β-Ketonitrile | Piperidine | Fluorescent probes4 | Cellular imaging4 |

| Ethyl cyanoacetate | Triethylamine | Dihydrofuran derivatives3 | Anticancer research3 |

Substitution Reactions

Fluorine atoms may undergo nucleophilic aromatic substitution (SNAr) under activating conditions.

Key Reagents and Conditions:

-

Amines : Pyrrolidine or morpholine in DMSO at 120°C3.

-

Electron-Withdrawing Groups : The aldehyde moiety enhances reactivity of adjacent fluorine3.

Example Reaction:

Table 4: Substitution Reactivity

| Position of F | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| Para (benzaldehyde) | Pyrrolidine | DMSO, 120°C, 15 h | 303 |

| Ortho (phenyl ring) | Morpholine | DMF, 100°C, 12 h | <103 |

Multi-Component Reactions

This aldehyde participates in complex syntheses, such as three-component reactions.

Example Pathway3:

-

Knoevenagel Condensation : With β-ketonitrile.

-

Michael Addition : Secondary amine (e.g., piperidine) adds to the α,β-unsaturated intermediate.

-

Oxidation : Atmospheric oxygen oxidizes the adduct to stable enaminonitriles.

Applications : Synthesis of bioactive molecules with enzyme inhibitory or anticancer properties3.

Comparative Reactivity

The compound’s fluorination pattern influences its reactivity:

-

Aldehyde Group : More electrophilic than non-fluorinated analogs due to electron-withdrawing fluorine.

-

Fluorine Substituents : Para-fluorine on the phenyl ring shows limited SNAr activity unless activated by adjacent groups3.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Fluoro-2-(4-fluorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of several APIs. One notable application is in the preparation of Atorvastatin, a widely used cholesterol-lowering medication. The compound is involved in the synthesis of key intermediates, such as 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide, which is essential for the final product's formulation .

Anticancer Research

Recent studies have identified derivatives of 4-fluoro-2-(4-fluorophenyl)benzaldehyde as potential anticancer agents. For instance, compounds derived from this aldehyde have shown inhibitory activity against various cancer cell lines by modulating specific biological pathways . The incorporation of fluorine atoms enhances metabolic stability and bioactivity, making these derivatives promising candidates for further development.

Organic Synthesis

The compound is utilized in various organic reactions due to its electrophilic nature. It can undergo nucleophilic addition reactions, forming carbon-carbon bonds that are pivotal in synthesizing complex organic molecules. For example, it has been used to create pyrazolopyridine derivatives that act as mitogen-activated protein kinase (MAPK) inhibitors, which are important targets in cancer therapy .

Synthesis of Fluorinated Compounds

The presence of fluorine atoms in 4-fluoro-2-(4-fluorophenyl)benzaldehyde allows for the development of fluorinated compounds with enhanced pharmacological properties. These compounds often exhibit improved lipophilicity and metabolic stability compared to their non-fluorinated counterparts . This characteristic is particularly beneficial in designing drugs that require specific bioavailability profiles.

Case Study: Synthesis of Urease Inhibitors

A recent study focused on synthesizing novel benzimidazole derivatives using 4-fluoro-2-(4-fluorophenyl)benzaldehyde as a starting material. The resulting compounds demonstrated significant urease inhibition, suggesting potential applications in treating conditions like peptic ulcers and kidney stones . This highlights the versatility of the compound in generating bioactive molecules.

Case Study: Metabolic Stability Enhancement

Research has shown that substituting hydrogen atoms with fluorine at specific positions on aromatic rings can enhance metabolic stability. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives exhibited improved stability compared to their non-fluorinated analogs, indicating that 4-fluoro-2-(4-fluorophenyl)benzaldehyde can be strategically used to develop more stable pharmaceutical candidates .

Mechanism of Action

The mechanism by which 4-Fluoro-2-(4-fluorophenyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Substituents and Their Effects :

- Electronic Effects: Fluorine and fluorophenyl groups enhance electrophilicity at the aldehyde, favoring reactions like nucleophilic additions or condensations. Trifluoromethyl (-CF₃) and cyano (-CN) groups further increase reactivity due to stronger electron withdrawal .

Spectroscopic Properties

NMR Chemical Shifts (δ, ppm) :

The aldehyde carbon in fluorinated analogs typically resonates between δ 190–192 ppm, influenced by adjacent substituents. The target compound’s aldehyde signal is expected to align with this range, with minor variations depending on fluorophenyl orientation .

Crystallographic and Packing Behavior

Crystal Structure Insights :

- Isostructural compounds with halogen substituents (Cl, Br) exhibit nearly identical packing motifs, with minor adjustments to accommodate steric differences .

- Fluorophenyl groups often induce perpendicular orientations relative to the aromatic plane, reducing π-π stacking and favoring van der Waals interactions .

Biological Activity

4-Fluoro-2-(4-fluorophenyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4-Fluoro-2-(4-fluorophenyl)benzaldehyde has the molecular formula and a molecular weight of approximately 232.21 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of 4-Fluoro-2-(4-fluorophenyl)benzaldehyde typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available fluorinated benzaldehydes.

- Reagents and Conditions : Common reagents include bases or acids that facilitate electrophilic aromatic substitution reactions.

- Purification : The resulting product is purified using techniques such as recrystallization or chromatography.

Antibacterial Activity

Research indicates that compounds similar to 4-Fluoro-2-(4-fluorophenyl)benzaldehyde exhibit significant antibacterial properties. For instance, studies have shown that fluorinated imines derived from similar structures demonstrate strong in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-Fluoro-2-(4-fluorophenyl)benzaldehyde | TBD | E. coli, S. aureus |

| Reference Drug (Kanamycin B) | 10 | E. coli, S. aureus |

Antifungal Activity

In addition to antibacterial effects, this compound has shown moderate antifungal activity against pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell wall integrity .

Antioxidant Activity

The antioxidant potential of 4-Fluoro-2-(4-fluorophenyl)benzaldehyde has been evaluated using various assays, including DPPH and FRAP assays. Compounds containing similar structural motifs have demonstrated significant free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .

The biological activity of 4-Fluoro-2-(4-fluorophenyl)benzaldehyde can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids through hydrogen bonding or π-π stacking due to its aromatic nature.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, contributing to their antibacterial effects .

- Free Radical Scavenging : The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity, which could also apply to 4-Fluoro-2-(4-fluorophenyl)benzaldehyde .

Case Studies

- Study on Antibacterial Efficacy : A recent study assessed the efficacy of various fluorinated benzaldehydes against multidrug-resistant bacterial strains. The results indicated that derivatives like 4-Fluoro-2-(4-fluorophenyl)benzaldehyde exhibited comparable activity to standard antibiotics like ciprofloxacin .

- Antifungal Screening : Another investigation focused on the antifungal properties of fluorinated compounds, revealing that modifications at the para position significantly affected activity against Candida species .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-(4-fluorophenyl)benzaldehyde, and how can purity be ensured?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts acylation or Suzuki coupling to introduce the fluorophenyl group, followed by aldehyde functionalization. For example, halogen-directed cross-coupling (e.g., using Pd catalysts) can achieve regioselectivity . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity verification requires HPLC (≥95% purity) and melting point analysis . Key Considerations :

- Steric hindrance from fluorine substituents may slow reaction rates, requiring elevated temperatures or prolonged reaction times.

- Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

Q. What safety protocols are critical when handling 4-Fluoro-2-(4-fluorophenyl)benzaldehyde?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and seek medical attention .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10 ppm. Fluorine substituents split aromatic signals (e.g., coupling constants ~8–10 Hz for ortho-fluoro groups) .

- Mass Spectrometry (MS) : Look for molecular ion [M⁺] at m/z 234 (C₁₃H₈F₂O) and fragments like [M–CHO]⁺ (m/z 205) .

- IR : Strong C=O stretch ~1700 cm⁻¹ and C–F stretches ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). However, para-fluoro groups on the phenyl ring may deactivate the aromatic system, reducing Suzuki coupling efficiency. Computational studies (DFT) can map charge distribution to predict reactive sites . Data Example :

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 65 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C |

| Aldol Condensation | 85 | L-proline, THF, RT |

Q. What strategies resolve contradictions in NMR data due to fluorine’s anisotropic effects?

- Methodological Answer : Fluorine’s strong deshielding effects can distort ¹H/¹³C shifts. Use:

Q. How can the compound serve as a precursor for bioactive molecules, and what are key SAR (Structure-Activity Relationship) considerations?

- Methodological Answer : The aldehyde group enables Schiff base formation for antimicrobial or anticancer agents. Fluorine enhances lipid solubility and metabolic stability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.